molecular formula C13H14N2OS B2388709 N-(5,7-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 912768-40-2

N-(5,7-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2388709
M. Wt: 246.33
InChI Key: MSNRBTQTBPTJLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . A novel cyclopropane derivative, N-(thiazol-2-yl)cyclopropanecarboxamide, was studied by X-ray diffraction, 1H NMR spectrum, and MS .


Chemical Reactions Analysis

The compounds were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

Synthesis and Chemical Properties

N-(5,7-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide is involved in the synthesis of various chemical compounds. For instance, thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups have been synthesized, demonstrating the versatility of thiazolyl cyclopropanecarboxamide derivatives in chemical synthesis. These compounds can be hydrolyzed to amino acid hydrochloride salts, showcasing their potential in producing cysteine derivatives with significant biological relevance (Nötzel et al., 2001).

Antiviral and Antimicrobial Activities

Thiazole C-nucleosides synthesized from glycosyl thiocarboxamides have shown in vitro activity against viruses such as type 1 herpes virus and type 3 parainfluenza virus, indicating potential antiviral applications. These compounds have also been evaluated as inhibitors of purine nucleotide biosynthesis, suggesting their utility in biochemical research and potential therapeutic applications (Srivastava et al., 1977). Additionally, new heterocycles containing the 1,3,4-thiadiazole moiety have been synthesized and shown to display antimicrobial activities against a range of microorganisms, further highlighting the biomedical relevance of these compounds (Farghaly et al., 2011).

Anticancer Properties

Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their anticancer activity against human cancer cell lines. These compounds exhibited promising anticancer activity, with some showing GI50 values comparable to the standard drug Adriamycin. This research suggests that thiazole derivatives could be potential candidates for anticancer drug development (Tiwari et al., 2017).

Enzyme Inhibition

Thiazole derivatives have been investigated for their ability to inhibit various enzymes, including carbonic anhydrases. Acridine-acetazolamide conjugates, for example, have shown potent inhibition of human carbonic anhydrase isoforms, suggesting their potential in the development of enzyme inhibitors for therapeutic use (Ulus et al., 2016).

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-7-5-8(2)11-10(6-7)14-13(17-11)15-12(16)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNRBTQTBPTJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

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